5,5-Dimethyl-1,3-thiazolidine-2-thione
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Overview
Description
5,5-Dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3-thiazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with acetone under acidic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is dissolved in an acidic medium.
- Acetone is added to the solution.
- The mixture is heated to promote the cyclization reaction, forming this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Similar structure but lacks the dimethyl groups.
2-Imino-1,3-dithiolane: Contains a similar five-membered ring with sulfur and nitrogen atoms but has different substituents.
Uniqueness
5,5-Dimethyl-1,3-thiazolidine-2-thione is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and binding properties compared to other thiazolidine derivatives .
Properties
CAS No. |
64050-49-3 |
---|---|
Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7) |
InChI Key |
NXQRDNULRQLSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=S)S1)C |
Origin of Product |
United States |
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